molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3

2-(3-Methoxyphenyl)acetamide

Cat. No. B102801
CAS RN: 18463-71-3
M. Wt: 165.19 g/mol
InChI Key: HPKKEDGOBIXMHS-UHFFFAOYSA-N
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Description

The compound 2-(3-Methoxyphenyl)acetamide is a chemical of interest in various research studies due to its potential applications and properties. While the provided data does not directly discuss 2-(3-Methoxyphenyl)acetamide, it includes information on structurally related compounds that can offer insights into the behavior and characteristics of similar acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions and conditions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride, with high yields reported . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized from 3-fluoro-4-cyanophenol as the primary compound . These methods provide a foundation for understanding how 2-(3-Methoxyphenyl)acetamide could be synthesized.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of acetamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . The crystal structure of 2-(2-formylphenoxy)acetamide was also confirmed by X-ray diffraction, crystallizing in the monoclinic system . These studies suggest that 2-(3-Methoxyphenyl)acetamide could potentially exhibit similar crystalline properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored through various chemical reactions. Silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, and their structures were investigated, indicating the potential for further chemical modifications . The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in forming heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations were used to estimate the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The molecular electrostatic potential (MEP) surface map and PES scan were investigated to estimate the chemical reactivity of the molecule . These computational methods could be applied to 2-(3-Methoxyphenyl)acetamide to predict its properties and reactivity.

Scientific Research Applications

  • Green Synthesis of Dyes : The compound serves as an important intermediate in the production of azo disperse dyes. A study highlighted its synthesis through hydrogenation using a novel Pd/C catalyst, demonstrating a more environmentally friendly approach to dye production (Zhang, 2008).

  • Inhibitory Activity in Diabetes Research : Derivatives of 2-(3-Methoxyphenyl)acetamide were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in antidiabetic activity (Saxena et al., 2009).

  • Herbicide Metabolism Studies : Research on various chloroacetamide herbicides, which include derivatives of 2-(3-Methoxyphenyl)acetamide, revealed insights into their metabolism and potential carcinogenic pathways in both human and rat liver microsomes (Coleman et al., 2000).

  • Structural Analysis in Capsaicinoid Research : A study on the crystal structure of a capsaicinoid compound, which includes a 2-(3-Methoxyphenyl)acetamide derivative, provided insights into its molecular conformation and potential for pain relief applications (Park et al., 1995).

  • Antimicrobial Agent Synthesis : Derivatives of 2-(3-Methoxyphenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015).

  • Soil Reception and Herbicide Activity : Research into how wheat straw and irrigation affect the reception and activity of herbicides, including derivatives of 2-(3-Methoxyphenyl)acetamide, provides valuable information for agricultural applications (Banks & Robinson, 1986).

  • Anticonvulsant Activities : Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which include 2-(3-Methoxyphenyl)acetamide derivatives, revealed their potential as anticonvulsant agents, providing a new avenue for epilepsy treatment (Camerman et al., 2005).

  • Obesity and Diabetes Drug Development : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with 2-(3-Methoxyphenyl)acetamide derivatives showed their effectiveness as β3-adrenergic receptor agonists, indicating potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

  • Metabolic Pathways in Herbicide Research : Further studies into the metabolism of chloroacetamide herbicides, including those derived from 2-(3-Methoxyphenyl)acetamide, helped in understanding their metabolic pathways in humans, which is crucial for assessing health risks (Coleman et al., 1999).

  • Antinociceptive Activity Research : Derivatives of 2-(3-Methoxyphenyl)acetamide were synthesized and evaluated for their antinociceptive activity, showing potential as pain-relieving agents (Doğruer et al., 2000).

Safety And Hazards

Relevant Papers

There are several papers related to “2-(3-Methoxyphenyl)acetamide”. One paper discusses the synthesis and antioxidant properties of a related compound . Another paper presents an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety .

properties

IUPAC Name

2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKEDGOBIXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379307
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)acetamide

CAS RN

18463-71-3
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
A Mohammadi-Farani, T Bahrami… - Journal of Reports in …, 2014 - journals.lww.com
In the recent years, targeted therapy of the neoplastic diseases is a current strategy used by oncologists. Hence, design and discovery of novel targeted anticancer therapeutics is an …
Number of citations: 6 journals.lww.com
M Zhou, W Wang, Z Wang, Y Wang, Y Zhu, Z Lin… - European Journal of …, 2022 - Elsevier
The P2Y 14 nucleotide receptor, a subtype of P2Y receptors, is implicated in many human inflammatory diseases. Based on the identification of favorable residues of two screening hits …
Number of citations: 7 www.sciencedirect.com
A Garud, K Ganesan, N Garud, R Vijayaraghavan - 2013 - scirp.org
Cosmetic acceptability and primary skin irritation are the two main parameters for assessing the suitability of any topical formulation meant for protection against the painful bites of …
Number of citations: 6 www.scirp.org
IA Zasada, JE Weiland, RL Reed… - Journal of Agricultural …, 2012 - ACS Publications
Meadowfoam ( Limnanthes alba L.) is a herbaceous winter–spring annual grown as a commercial oilseed crop. The meal remaining after oil extraction from the seed contains up to 4% …
Number of citations: 30 pubs.acs.org
B Narayana, HS Yathirajan, RS Rathore… - … Section C: Structural …, 2016 - scripts.iucr.org
4-Antipyrine [4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one] and its derivatives exhibit a range of biological activities, including analgesic, antibacterial and anti-inflammatory, …
Number of citations: 8 scripts.iucr.org
A Garud, K Ganesan, S Prakash… - Journal of economic …, 2011 - academic.oup.com
A series of substituted aromatic amides by varying the chain length, substitution of methyl, methoxy, chloro, and fluoro groups at ortho-, meta-, and para-positions of the phenyl ring of N,…
Number of citations: 10 academic.oup.com
JF Stevens, RL Reed, S Alber, L Pritchett… - Journal of agricultural …, 2009 - ACS Publications
Meadowfoam ( Limnanthes alba ) is an oilseed crop grown in western Oregon. After extraction of the oil from the seeds, the remaining seed meal contains 2−4% of the glucosinolate …
Number of citations: 31 pubs.acs.org
A Mohammadi-Farani, N Heidarian… - Iranian Journal of …, 2014 - ncbi.nlm.nih.gov
A new series of N-(5-Mercapto-1, 3, 4-thiadiazol-2-yl)-2-phenylacetamide derivatives (3a-3j) were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at …
Number of citations: 26 www.ncbi.nlm.nih.gov
FA MOHAMMADI, N Heidarian, A Aliabadi - 2014 - sid.ir
A new series of N-(5-Mercapto-1, 3, 4-thiadiazol-2-yl)-2-phenylacetamide derivatives (3a-3j) were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at …
Number of citations: 2 www.sid.ir
M Wang, M Gao, BL Steele, BE Glick-Wilson… - Bioorganic & medicinal …, 2012 - Elsevier
GSK189254 and its corresponding precursor GSK185071B were synthesized from 3-methoxyphenylacetic acid with 6-chloropyridine-3-carbolic acid or 6-chloronicotinamide in 8 and 7 …
Number of citations: 19 www.sciencedirect.com

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